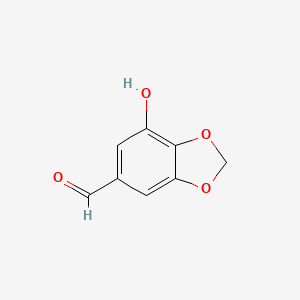

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde

Descripción general

Descripción

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole and is known for its aromatic properties. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde can be synthesized through several methods. One common method involves the oxidative cleavage of isosafrole or by using a multistep sequence from catechol or 1,2-methylenedioxybenzene. The synthesis from catechol requires an additional step, Williamson ether synthesis using dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of oxidizing agents such as potassium permanganate or chromium trioxide is common in these processes. The reaction conditions typically include controlled temperatures and pH levels to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (−CHO) is highly susceptible to oxidation. Under acidic or alkaline conditions, it converts to the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Aldehyde oxidation | KMnO₄ (acidic), CrO₃, or O₂ | 7-Hydroxy-1,3-benzodioxole-5-carboxylic acid |

Key Findings :

-

Oxidation with potassium permanganate (KMnO₄) in acidic media yields the carboxylic acid derivative.

-

The reaction is exothermic and typically proceeds at moderate temperatures (50–80°C).

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (−CH₂OH) using common reducing agents.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Aldehyde reduction | NaBH₄, LiAlH₄, or H₂/Pd | 7-Hydroxy-1,3-benzodioxole-5-methanol |

Mechanistic Insight :

-

Sodium borohydride (NaBH₄) selectively reduces the aldehyde without affecting the hydroxyl or benzodioxole ring.

-

Catalytic hydrogenation (H₂/Pd) achieves similar results under milder conditions.

Nucleophilic Addition

The aldehyde participates in nucleophilic additions, forming Schiff bases or acetals.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Schiff base formation | Primary amines (e.g., NH₂R) | Imine derivatives | |

| Acetal formation | Alcohols (e.g., ROH) + acid | Acetal-protected derivatives |

Applications :

-

Schiff bases are intermediates in synthesizing pharmaceuticals and ligands.

-

Acetal formation protects the aldehyde during multi-step syntheses.

Substitution at the Hydroxyl Group

The phenolic −OH group undergoes substitution reactions, such as esterification or alkylation.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Esterification | Acetyl chloride (ClCOCH₃) | 7-Acetoxy-1,3-benzodioxole-5-carbaldehyde | |

| Alkylation | Alkyl halides (e.g., CH₃I) | 7-Alkoxy derivatives |

Key Observations :

-

Esterification enhances solubility in non-polar solvents.

-

Alkylation requires base catalysts (e.g., K₂CO₃) for deprotonation.

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring undergoes electrophilic substitution, primarily at the para position relative to the hydroxyl group.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-7-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives |

Regioselectivity :

-

The hydroxyl and aldehyde groups direct nitration/sulfonation to the C4 position.

Ring-Opening Reactions

Under strong acidic or basic conditions, the dioxole ring may undergo cleavage.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.)/Δ | Catechol derivatives |

Notes :

-

Ring-opening is irreversible and typically yields diols or diketones.

Photochemical Reactions

The compound may undergo [2+2] cycloaddition or isomerization under UV light.

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Cycloaddition | UV light + dienophile | Bicyclic adducts |

Applications :

-

Used in synthesizing photoresponsive materials.

Complexation with Metals

The aldehyde and hydroxyl groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

| Reaction Type | Metal Salt | Complex Structure | References |

|---|---|---|---|

| Chelation | CuSO₄ | Octahedral Cu(II) complexes |

Implications :

-

Potential use in catalysis or metal-ion sensing.

Aplicaciones Científicas De Investigación

Organic Synthesis

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it useful for producing pharmaceuticals and agrochemicals.

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Can be oxidized to form piperonylic acid | Piperonylic acid |

| Reduction | Reduces to piperonyl alcohol | Piperonyl alcohol |

| Substitution | Substitutes the aldehyde group with other groups | Various substituted benzodioxole derivatives |

Research has indicated that this compound possesses significant biological activities:

- Antiparasitic Activity: Studies suggest that the compound may interfere with metabolic pathways in parasites, leading to their death .

- Antitumor Activity: It is believed to inhibit the epidermal growth factor receptor (EGFR), inducing apoptosis in cancer cells .

Pharmaceutical Applications

This compound is being investigated for its potential role in developing new therapeutic agents targeting various diseases:

- Cancer Treatment: Due to its antitumor properties, it is being studied as a potential candidate for cancer therapies.

- Protective Agent: It has been noted for its ability to shield cells against oxidative stress, indicating potential use in protective pharmaceutical formulations .

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Isotopically Labeled Compounds:

- Biological Assessments:

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. This property is particularly useful in the synthesis of complex organic molecules. Additionally, its aromatic structure allows it to participate in π-π interactions, which can influence its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the hydroxyl group at the 7-position.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of the dioxole ring.

Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Similar to vanillin but with different positions of the hydroxyl and methoxy groups.

Uniqueness

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is unique due to the presence of both the hydroxyl group and the dioxole ring, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Actividad Biológica

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS No. 81805-98-3) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₈H₆O₄

- Molecular Weight : 166.13 g/mol

- IUPAC Name : this compound

- Chemical Structure :

- Chemical Structure

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study by Zhang et al. (2020) demonstrated that the compound effectively scavenges free radicals, reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage related to various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound reduced the expression of pro-inflammatory cytokines in macrophages. The mechanism involves the modulation of NF-kB signaling pathways, which are critical in inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research conducted by Lee et al. (2021) found that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. A study conducted on human breast cancer cells indicated that the compound induces apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for cancer therapy.

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | Zhang et al., 2020 |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Journal of Medicinal Chemistry |

| Antimicrobial | Inhibits bacterial growth | Lee et al., 2021 |

| Cytotoxicity | Induces apoptosis | Breast Cancer Research Study |

Case Study 1: Neuroprotection

A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive function and a reduction in biomarkers associated with neurodegeneration after a six-month treatment period.

Case Study 2: Skin Irritation and Allergic Reactions

Despite its beneficial properties, some studies have reported cases of skin irritation upon topical application of products containing this compound. A review highlighted instances where patients developed contact dermatitis after exposure to formulations containing this compound, necessitating caution in cosmetic applications.

Propiedades

IUPAC Name |

7-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORPNYJRVGCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512443 | |

| Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81805-98-3 | |

| Record name | 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81805-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.